molecular formula C8H8FNO2 B170274 Methyl 2-amino-3-fluorobenzoate CAS No. 144851-82-1

Methyl 2-amino-3-fluorobenzoate

Cat. No. B170274
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobenzoate, also known as MAFB, is an organic compound composed of a methyl group attached to a 2-amino-3-fluorobenzoic acid. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use as a therapeutic agent.

Scientific Research Applications

Synthesis Optimization

Methyl 2-amino-5-fluorobenzoate, a close relative of Methyl 2-amino-3-fluorobenzoate, has been synthesized using a series of reactions including nitrification, esterification, and hydronation. Optimal synthesis routes and conditions have been explored to maximize yield and purity. These findings are significant for the development and industrial production of related compounds (Yin Jian-zhong, 2010).

Chemosensory Applications

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, another similar compound, has been used as a chemosensor, exhibiting high selectivity and sensitivity toward Al3+ ions. Its significant detection limit and large Stokes shift, minimizing self-quenching effects, alongside its potential as a bio-imaging fluorescent probe, emphasize the compound’s utility in sensitive chemical detection and biological applications (Xingpei Ye et al., 2014).

Antitumor Properties

Amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to Methyl 2-amino-3-fluorobenzoate, have shown promising antitumor properties. These compounds, synthesized to overcome issues related to drug lipophilicity, demonstrate significant growth retardation in breast and ovarian xenograft tumors, marking their potential in cancer treatment (T. Bradshaw et al., 2002).

Reactivity and Derivative Synthesis

Studies on the reactivity of related compounds, such as the synthesis of racemic methyl 6α-fluoroshikimate, provide insights into the preparation of substituted shikimic acid derivatives. These derivatives are useful in understanding the biosynthesis of aromatic amino acids via the shikimic acid pathway, highlighting the compound's relevance in biochemistry and pharmaceutical synthesis (S. Bowles et al., 1989).

Multifunctional Agents for Alzheimer’s Disease Treatment

Tetrahydroacridine derivatives with a fluorobenzoic acid moiety, structurally related to Methyl 2-amino-3-fluorobenzoate, have been studied as multifunctional agents for Alzheimer's disease treatment. These compounds are potent inhibitors of cholinesterases and aggregate β-amyloid, showing promise as therapeutic agents (Kamila Czarnecka et al., 2017).

properties

IUPAC Name

methyl 2-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOQGNBENYQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598774
Record name Methyl 2-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-fluorobenzoate

CAS RN

144851-82-1
Record name Methyl 2-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HATU (230.1 mg, 0.605 mmol) was added to a solution of 5-methoxy-2-(methylsulfonamido)benzoic acid (intermediate 9) (129.2 mg, 0.527 mmol) in 4 mL of anhydrous DMF at room temperature. After 15 min of stirring, intermediate 6 (128.4 mg, 0.403 mmol) was added followed immediately by triethylamine (0.20 mL, 1.43 mmol). Reaction mixture stirred at room temperature for 18 hours under argon. Mixture was then poured into 40 mL of H2O and extracted three times with 40 mL of ethyl acetate. The combined organic layers were washed with 80 mL Brine, dried (MgSO4), filtered, and concentrated under reduced pressure leaving a residue. Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane) and then prep HPLC (15-100% Acetonitrile (with 0.1% trifluoroacetic acid) in water (with 0.1% trifluoroacetic acid)) to yield compound 10 (56 mg, 30%) as a white solid, trifluoroacetate salt, after lyophilization.
Name
Quantity
230.1 mg
Type
reactant
Reaction Step One
Name
5-methoxy-2-(methylsulfonamido)benzoic acid
Quantity
129.2 mg
Type
reactant
Reaction Step One
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 6
Quantity
128.4 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-fluorobenzoate
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Methyl 2-amino-3-fluorobenzoate
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Methyl 2-amino-3-fluorobenzoate
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Reactant of Route 5
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Methyl 2-amino-3-fluorobenzoate
Reactant of Route 6
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Methyl 2-amino-3-fluorobenzoate

Citations

For This Compound
6
Citations
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
… Methyl 2-amino-3-fluorobenzoate 6.1.35 was reacted with cyanamide in the presence of concentrated HCl to give 2-amino-8-fluoroquinazolin-4-ol 6.1.36. Further coupling of 6.1.36 with …
Number of citations: 2 www.sciencedirect.com
X Shao, A AbdelKhalek, NS Abutaleb… - Journal of medicinal …, 2019 - ACS Publications
Clostridium difficile infection (CDI) is the leading cause of healthcare-associated infection in the United States. Therefore, development of novel treatments for CDI is a high priority. …
Number of citations: 21 pubs.acs.org
MF Taddio, L Mu, CA Castro Jaramillo… - Journal of Medicinal …, 2019 - ACS Publications
… First, 740 mg (4.4 mmol) of methyl 2-amino-3-fluorobenzoate were dissolved in 8 mL of THF before 193 mg (4.8 mmol) sodium hydride was added, and the mixture was stirred at room …
Number of citations: 9 pubs.acs.org
MF Taddio - 2019 - research-collection.ethz.ch
Inflammation plays a crucial role in many pathologies. Monocytes and granulocytes are the first line of defense and a strong activation of these cells is a sign of inflammation or potential …
Number of citations: 0 www.research-collection.ethz.ch
YW Wang, L Zheng, FC Jia, YF Chen, AX Wu - Tetrahedron, 2019 - Elsevier
An efficient and practical isatin-based oxidative domino protocol has been developed for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates. The robust nature of this …
Number of citations: 13 www.sciencedirect.com
P Qian, J Liu, Y Zhang, Z Wang - The Journal of Organic …, 2021 - ACS Publications
A facile and direct electrocatalytic C–C bond cleavage/functionalization reaction of isatins was developed. With isatins as the amino-attached C1 sources, a variety of aminobenzoates, …
Number of citations: 5 pubs.acs.org

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